molecular formula C20H14ClF3N2O2 B6547731 N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 946312-23-8

N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547731
CAS No.: 946312-23-8
M. Wt: 406.8 g/mol
InChI Key: GVAQUNATZUOWME-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS 946312-23-8) is a high-purity chemical reagent intended for research and development applications. This compound has a molecular formula of C20H14ClF3N2O2 and a molecular weight of 406.79 g/mol . It belongs to a class of dihydropyridine carboxamide derivatives, a scaffold known for its significance in medicinal chemistry and chemical biology research. Structurally related pyrazole carboxamide compounds have been investigated for their potent antifungal activity, with studies indicating that their mechanism of action may involve the disruption of mitochondrial function in pathogens, specifically by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the electron transport chain . This suggests potential research applications in developing novel agrochemicals or pharmacologically active agents. The compound's structure features a chlorophenyl moiety and a trifluoromethylbenzyl group, which are common in compounds with bioactive properties. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies. It is supplied with a minimum purity of 90% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-16-2-1-3-17(10-16)25-19(28)14-6-9-18(27)26(12-14)11-13-4-7-15(8-5-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAQUNATZUOWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C20H14ClF3N2O2
  • Molecular Weight : 406.79 g/mol
  • CAS Number : 339008-67-2

Pharmacological Activities

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with the trifluoromethyl group show significant antimicrobial effects. In vitro studies have demonstrated that this compound has potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens were notably low, suggesting strong efficacy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In a study assessing various derivatives, it was found that certain substitutions on the phenyl ring enhance the anti-inflammatory activity by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound exhibited IC50 values indicating significant inhibition of pro-inflammatory cytokines .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney), showing moderate cytotoxic effects. The presence of electron-withdrawing groups such as trifluoromethyl enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial effectiveness against S. aureus.
    • Findings : The compound demonstrated significant inhibition with MIC values lower than 10 µM against both standard and resistant strains .
  • Study on Anti-inflammatory Potential :
    • Objective : Assess the modulation of NF-κB activity.
    • Findings : Compounds with similar structures showed a reduction in NF-κB activity by approximately 10–15%, indicating a potential mechanism for anti-inflammatory effects .
  • Cytotoxicity Assessment :
    • Objective : Determine the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 20 µM to 30 µM across different cell lines, suggesting moderate cytotoxicity .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialS. aureus<10 µM
Anti-inflammatoryNF-κB10–15% inhibition
CytotoxicityMCF-720–30 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with several analogs, differing primarily in substituent patterns on the pyridine ring, benzyl group, or amide-attached aryl group. Key comparisons are outlined below:

Substituent Variations on the Pyridine Ring

  • Target Compound: No halogen substitution on the pyridine ring.
  • 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5): A 5-chloro group on the pyridine ring increases molecular weight (MW: 430.8 vs. The 2,4-difluorophenyl amide group introduces additional polarity .

Aromatic Ring Modifications on the Amide Group

  • Target Compound : 3-Chlorophenyl group (electron-withdrawing, lipophilic).
  • N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide : A 4-carbamoylphenyl group replaces chlorine, introducing a hydrogen-bonding site (amide -NH2) and increasing polarity (MW: 415.37). This modification could improve solubility but reduce membrane permeability compared to the target .
  • 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8) : The 4-methoxyphenyl group (electron-donating) on the amide may reduce binding affinity to hydrophobic targets compared to the target’s 3-chlorophenyl .

Benzyl Group Variations

  • Target Compound : 4-(Trifluoromethyl)benzyl at position 1.
  • N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide : A 3-fluorobenzyl group and 2-chloro-5-(trifluoromethyl)phenyl amide create a more polar profile (MW: 424.8). Fluorine’s smaller size compared to chlorine may influence steric interactions .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₀H₁₄ClF₃N₂O₂* ~415.8 3-Chlorophenyl (amide); 4-(trifluoromethyl)benzyl (N1)
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide C₂₁H₁₆F₃N₃O₃ 415.37 4-Carbamoylphenyl (amide); 3-(trifluoromethyl)benzyl (N1)
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₂ClF₅N₂O₂ 430.8 5-Chloro (pyridine); 2,4-difluorophenyl (amide); 3-(trifluoromethyl)benzyl (N1)
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Chlorobenzyl (N1); 4-methoxyphenyl (amide)
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₃ClF₄N₂O₂ 424.8 3-Fluorobenzyl (N1); 2-chloro-5-(trifluoromethyl)phenyl (amide)

Implications of Structural Differences

  • Electron-Withdrawing vs.
  • Trifluoromethyl Positioning : The target’s 4-(trifluoromethyl)benzyl group may offer better steric alignment than 3-(trifluoromethyl)benzyl (), affecting binding pocket occupancy .
  • Halogenation Patterns : Chlorine at pyridine position 5 () introduces steric bulk and electronic effects absent in the target, possibly altering metabolic stability .

Preparation Methods

Pyridone Core Synthesis

The pyridone ring is constructed via cyclocondensation of β-keto esters with ammonium acetate. For example, ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate reacts with ammonium acetate in acetic acid under reflux to yield 6-oxo-1,6-dihydropyridine-3-carboxylate.

Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 120°C, 8 hours

  • Yield: 65–70%

N-Alkylation with 4-(Trifluoromethyl)benzyl Halide

The pyridone nitrogen is alkylated using 4-(trifluoromethyl)benzyl chloride under basic conditions.

Procedure :

  • Dissolve 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equiv) in DMF.

  • Add K₂CO₃ (2 equiv) and 4-(trifluoromethyl)benzyl chloride (1.2 equiv).

  • Stir at 80°C for 12 hours.

  • Isolate via aqueous workup (yield: 75–80%).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridone H4), 7.72 (d, J = 8.0 Hz, 2H, benzyl Ar-H), 4.98 (s, 2H, CH₂).

Amide Bond Formation with 3-Chloroaniline

The ester intermediate is hydrolyzed to the carboxylic acid, followed by amidation using 3-chloroaniline.

Step 1: Ester Hydrolysis

  • React ethyl ester with NaOH (2M) in EtOH/H₂O (3:1) at 70°C for 4 hours (yield: 95%).

Step 2: Carboxamide Synthesis

  • Activate carboxylic acid with EDC/HOBt in DMF at 0°C.

  • Add 3-chloroaniline (1.1 equiv) and DIPEA (2 equiv).

  • Stir at 50°C for 12 hours (yield: 60–65%).

Optimization Note : Microwave irradiation (100°C, 30 minutes) increases amidation yield to 78%.

Alternative Microwave-Assisted One-Pot Strategy

A streamlined approach combines pyridone formation, alkylation, and amidation in a single reactor under microwave conditions:

Procedure :

  • Mix β-keto ester (1 equiv), 4-(trifluoromethyl)benzyl chloride (1.2 equiv), 3-chloroaniline (1.1 equiv), EDC (1.5 equiv), and DIPEA (3 equiv) in DMF.

  • Irradiate at 150°C for 1 hour.

  • Purify via column chromatography (hexane/EtOAc 3:1).

Yield : 70% (over three steps).

Advantages :

  • Reduced reaction time (1 hour vs. 24 hours).

  • Higher overall yield due to minimized intermediate isolation.

Crystallographic Characterization of Intermediates

X-ray diffraction studies of analogous compounds (e.g., 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide) reveal planar pyridone rings and intramolecular hydrogen bonds stabilizing the amide group.

Key Crystallographic Data :

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)6.68228
b (Å)11.79159
c (Å)13.1717
V (ų)1037.86
Z4

Hydrogen bonding between N–H and carbonyl oxygen (O2···H–N1 = 2.02 Å) enhances thermal stability.

Challenges and Mitigation Strategies

Low Amidation Yields

Initial methods using EDC/HOBt yielded ≤65% due to steric hindrance from the benzyl group. Switching to propylphosphonic anhydride (T3P®) as the coupling agent improves yields to 85%.

Purification Difficulties

The product’s high hydrophobicity complicates recrystallization. Gradient chromatography (SiO₂, 0–50% EtOAc/hexane) resolves this, achieving ≥98% purity.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the alkylation step, reducing DMF usage by 40% and reaction time to 2 hours. Environmental impact assessments favor this method (PMI: 23 vs. 68 for batch) .

Q & A

Q. What is the molecular structure of N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, and how does it influence reactivity?

The compound features a dihydropyridine core substituted with a 3-chlorophenyl carboxamide group and a 4-(trifluoromethyl)benzyl moiety. The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl group may facilitate π-π stacking interactions with biological targets. Structural characterization typically employs X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (e.g., ¹H/¹³C NMR signals for aromatic protons and carbonyl groups ).

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

Synthesis often involves:

  • Step 1 : Condensation of 3-chloroaniline with activated pyridine precursors.
  • Step 2 : Benzylation using 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Carboxamide formation via coupling reagents like HATU or EDC. Key intermediates include the dihydropyridine ring and benzylated precursors. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (distinct splitting patterns) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 415.114) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess interactions with ATP-binding pockets. The trifluoromethyl group’s hydrophobicity may stabilize binding, while the chlorophenyl group aligns with hydrophobic kinase subpockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (pH, temperature) or compound purity. Mitigate via:

  • Reproducibility checks : Use standardized protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal assays : Combine enzymatic assays with cellular viability tests (MTT/WST-1).
  • Purity validation : HPLC (>95% purity) and elemental analysis .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps.
  • Catalysis : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions. Typical yields range from 45–70%, scalable via continuous flow reactors .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor crystal growth due to flexible dihydropyridine rings is mitigated by:

  • Solvent diffusion : Slow evaporation of dichloromethane/hexane mixtures.
  • Cryocooling : Prevents lattice disorder during X-ray data collection.
  • SHELXL refinement : Incorporates anisotropic displacement parameters for accurate thermal motion modeling .

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